molecular formula C12H21K2O14P B14771722 A-D-(+)-Maltose 1-phosphate dipotassium salt

A-D-(+)-Maltose 1-phosphate dipotassium salt

Cat. No.: B14771722
M. Wt: 498.46 g/mol
InChI Key: UAONPZUWYFNNJL-UHFFFAOYSA-L
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Description

A-D-(+)-Maltose 1-phosphate dipotassium salt is a phosphorylated disaccharide derivative of maltose. It is a white crystalline powder that is soluble in water. This compound is used in various biochemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

A-D-(+)-Maltose 1-phosphate dipotassium salt can be synthesized through the phosphorylation of maltose. The process involves the reaction of maltose with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves the enzymatic phosphorylation of maltose using maltose phosphorylase. This method is preferred due to its higher specificity and yield. The reaction is carried out in an aqueous medium at a controlled pH and temperature to optimize the enzyme activity.

Chemical Reactions Analysis

Types of Reactions

A-D-(+)-Maltose 1-phosphate dipotassium salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce maltose and inorganic phosphate.

    Oxidation: It can be oxidized to form maltobionic acid.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Various nucleophiles can be used for substitution reactions, such as amines or alcohols, under mild conditions.

Major Products Formed

    Hydrolysis: Maltose and inorganic phosphate.

    Oxidation: Maltobionic acid.

    Substitution: Various substituted maltose derivatives depending on the nucleophile used.

Scientific Research Applications

A-D-(+)-Maltose 1-phosphate dipotassium salt has several applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of maltose phosphorylase and other related enzymes.

    Biology: Employed in the study of carbohydrate metabolism and the role of phosphorylated sugars in cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.

    Industry: Utilized in the production of bio-based materials and as an additive in food products to enhance their nutritional value.

Mechanism of Action

The mechanism of action of A-D-(+)-Maltose 1-phosphate dipotassium salt involves its role as a phosphorylated sugar. It acts as a substrate for various enzymes, including maltose phosphorylase, which catalyzes the transfer of the phosphate group to other molecules. This process is essential in carbohydrate metabolism and energy production. The compound also interacts with specific molecular targets and pathways involved in cellular signaling and metabolic regulation.

Comparison with Similar Compounds

A-D-(+)-Maltose 1-phosphate dipotassium salt can be compared with other similar compounds such as:

    A-D-Glucose 1-phosphate dipotassium salt: Both compounds are phosphorylated sugars, but A-D-Glucose 1-phosphate is a monosaccharide, whereas A-D-(+)-Maltose 1-phosphate is a disaccharide.

    A-D-Galactose 1-phosphate dipotassium salt: Similar in structure but differs in the sugar component, with galactose instead of maltose.

    A-D-Mannose 1-phosphate dipotassium salt: Another phosphorylated sugar with mannose as the sugar component.

The uniqueness of this compound lies in its disaccharide structure, which provides distinct biochemical properties and applications compared to its monosaccharide counterparts.

Properties

Molecular Formula

C12H21K2O14P

Molecular Weight

498.46 g/mol

IUPAC Name

dipotassium;[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate

InChI

InChI=1S/C12H23O14P.2K/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2

InChI Key

UAONPZUWYFNNJL-UHFFFAOYSA-L

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+]

Origin of Product

United States

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